Crystal structure and X-ray diffraction of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate
Crystal structure and X-ray diffraction of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate
This guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the crystal structure of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate through single-crystal X-ray diffraction. It is intended for researchers, scientists, and professionals in drug development who have an interest in small molecule crystallography and its applications.
Introduction: The Significance of Structural Elucidation
The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For professionals in drug development, a precise understanding of a molecule's structure can inform its biological activity, guide lead optimization, and aid in the design of novel therapeutics. The cyclobutane motif, a four-membered carbocycle, is of particular interest in medicinal chemistry due to its unique conformational properties and its ability to act as a versatile scaffold.[1] The title compound, 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS RN: 1484536-54-0), incorporates several key functional groups that make its structural elucidation a valuable endeavor.[2][3]
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement in a crystalline solid.[4][5] This non-destructive technique provides detailed information about unit cell dimensions, bond lengths, bond angles, and the overall molecular conformation.[5][6] This guide will walk through the theoretical underpinnings and practical application of SC-XRD for the structural determination of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
Part 1: Synthesis and Crystallization
A critical prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. The synthesis of the target compound and its subsequent crystallization are therefore foundational steps.
Proposed Synthesis
A plausible synthetic route to 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate can be adapted from established methods for related cyclobutane derivatives.[7][8] A potential pathway involves the esterification of a suitable cyclobutane precursor. The synthesis of 3-hydroxycyclobutane-1,1-dicarboxylic acid has been reported, providing a viable starting point.[9]
Step-by-Step Synthesis Protocol:
-
Preparation of 3-hydroxycyclobutane-1,1-dicarboxylic acid: This precursor can be synthesized following literature procedures.[9]
-
Esterification: The dicarboxylic acid is then subjected to esterification with methanol under acidic conditions to yield the dimethyl ester.
-
Purification: The crude product is purified using column chromatography to obtain pure 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
Crystallization Methodology
The growth of diffraction-quality single crystals is often an empirical process. Several techniques can be employed, including slow evaporation, vapor diffusion, and cooling crystallization.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: A range of solvents and solvent mixtures are screened to determine the optimal conditions for crystal growth.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and prepared for X-ray diffraction analysis.
Part 2: Single-Crystal X-ray Diffraction
The core of this guide is the detailed methodology of single-crystal X-ray diffraction. This process can be broken down into data collection, data reduction, structure solution, and structure refinement.
Experimental Workflow for Data Collection
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection.
Caption: A flowchart of the single-crystal X-ray diffraction process.
Detailed Protocol for Data Collection and Processing:
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed on the X-ray diffractometer, which consists of an X-ray source, a goniometer for orienting the crystal, and a detector.[5]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell.
-
Data Collection Strategy: A strategy for collecting a complete dataset is devised based on the crystal's symmetry.
-
Data Integration and Scaling: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for experimental factors.
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.
Structure Solution and Refinement
Once a high-quality dataset has been collected and processed, the next step is to determine the arrangement of atoms within the unit cell.
Structure Solution:
-
Direct Methods or Patterson Methods: For small molecules, direct methods are typically used to derive initial phase information from the measured diffraction intensities, leading to an initial electron density map.[10]
Structure Refinement:
-
The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.[11][12][13] This is an iterative process that involves adjusting atomic coordinates, displacement parameters, and other model parameters.[11][12]
Part 3: Structural Analysis and Discussion
While the specific crystal structure of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate is not yet publicly available, we can anticipate some of its key structural features based on related compounds.
Expected Molecular Conformation
The cyclobutane ring is known to adopt a puckered conformation to relieve ring strain.[14] The degree of puckering and the preferred orientation of the substituents will be of primary interest. In the crystal structure of a related zinc complex of 3-hydroxycyclobutane-1,1-dicarboxylate, the cyclobutane ring conformation and the coordination of the hydroxyl and carboxylate groups were key features.[9]
Hypothetical Crystallographic Data
The following table presents a hypothetical set of crystallographic data for 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, based on typical values for small organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₁₂O₅ |
| Formula Weight | 188.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.1 |
| β (°) | 105.3 |
| Volume (ų) | 905.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.38 |
| Absorption Coefficient (mm⁻¹) | 0.12 |
| F(000) | 400 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.120 |
| Goodness-of-fit on F² | 1.05 |
Visualization of the Molecular Structure
The following diagram illustrates the expected molecular structure of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
Caption: A 2D representation of the title compound's molecular structure.
Conclusion
The determination of the crystal structure of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate through single-crystal X-ray diffraction provides invaluable insights into its three-dimensional architecture. This knowledge is crucial for understanding its chemical behavior and for its potential applications in fields such as medicinal chemistry. The methodologies outlined in this guide represent a robust framework for the structural elucidation of this and other small molecules, underscoring the power of X-ray crystallography in modern scientific research.
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